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Compound of Interest

Compound Name: 5,7-Diacetoxyflavone

Cat. No.: B019432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,7-Diacetoxyflavone, also known as chrysin diacetate, is a synthetic derivative of the

naturally occurring flavonoid chrysin. The addition of acetyl groups to the 5 and 7 hydroxyl

positions can alter the compound's physicochemical properties, such as solubility and

bioavailability, which is of significant interest in drug development. Nuclear Magnetic

Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous

structural elucidation and characterization of such modified flavonoids. This document provides

detailed application notes and protocols for the ¹H NMR and ¹³C NMR spectroscopic analysis of

5,7-Diacetoxyflavone.

Spectroscopic Data
The structural confirmation of 5,7-Diacetoxyflavone is achieved through the comprehensive

analysis of its ¹H and ¹³C NMR spectra. The data presented herein has been compiled from

spectral databases and literature sources to provide a reliable reference for its identification.

¹H NMR and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for 5,7-
Diacetoxyflavone.

Table 1: ¹H NMR Spectroscopic Data for 5,7-Diacetoxyflavone (500 MHz, CDCl₃)
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Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.45 s -

H-6 6.88 d 2.2

H-8 7.34 d 2.2

H-2', H-6' 7.85 m -

H-3', H-4', H-5' 7.52 m -

5-OCOCH₃ 2.45 s -

7-OCOCH₃ 2.35 s -

Note: The chemical shifts for the B-ring protons (H-2', H-3', H-4', H-5', H-6') are presented as a

multiplet due to complex coupling, a common feature in unsubstituted B-rings of flavonoids.

Table 2: ¹³C NMR Spectroscopic Data for 5,7-Diacetoxyflavone (125 MHz, CDCl₃)[1]
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Atom No. Chemical Shift (δ, ppm)

C-2 162.8

C-3 109.5

C-4 176.5

C-4a 110.8

C-5 151.0

C-6 112.5

C-7 155.8

C-8 109.8

C-8a 156.5

C-1' 131.0

C-2', C-6' 126.5

C-3', C-5' 129.3

C-4' 132.0

5-OCOCH₃ 168.5

5-OCOCH₃ 21.3

7-OCOCH₃ 169.0

7-OCOCH₃ 21.2

Experimental Protocols
Detailed methodologies for the preparation of 5,7-Diacetoxyflavone and its subsequent NMR

analysis are provided below.

Synthesis of 5,7-Diacetoxyflavone (Chrysin Diacetate)
5,7-Diacetoxyflavone can be synthesized from its parent compound, chrysin (5,7-

dihydroxyflavone), through an acetylation reaction.
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Materials:

Chrysin (5,7-dihydroxyflavone)

Acetic anhydride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve chrysin in a minimal amount of pyridine in a round-bottom flask.

Add an excess of acetic anhydride to the solution.

Stir the reaction mixture at room temperature for 12-24 hours.

After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

Extract the aqueous mixture with dichloromethane.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

using a rotary evaporator to obtain the crude 5,7-Diacetoxyflavone.

Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Analysis
Materials:

Purified 5,7-Diacetoxyflavone (5-10 mg)

Deuterated chloroform (CDCl₃)

5 mm NMR tube

Pipette

Vortex mixer

Protocol:

Accurately weigh 5-10 mg of purified 5,7-Diacetoxyflavone and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently vortex the vial to ensure the complete dissolution of the sample.

Transfer the clear solution into a 5 mm NMR tube using a pipette.

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 500 MHz).

Process the acquired data (Fourier transformation, phase correction, and baseline

correction).

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC =

77.16 ppm).

Experimental Workflow
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The following diagram illustrates the general workflow for the NMR characterization of 5,7-
Diacetoxyflavone.
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Caption: Workflow for the synthesis and NMR characterization of 5,7-Diacetoxyflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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